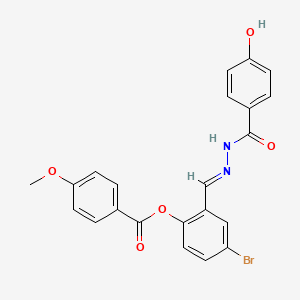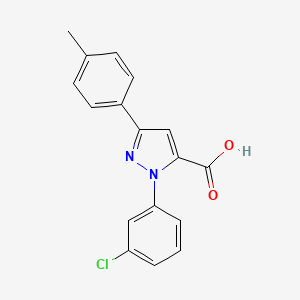
5-(3-Ethoxyphenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Etoxi-fenil)-4-((3-nitrobencilideno)amino)-4H-1,2,4-triazol-3-tiol es un compuesto orgánico complejo que pertenece a la clase de derivados de triazol. Los triazoles son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en química medicinal. Este compuesto en particular presenta un anillo de triazol sustituido con un grupo etoxi-fenil y un grupo nitrobencilidenamino, lo que lo convierte en una molécula de interés para diversas aplicaciones de investigación científica.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 5-(3-Etoxi-fenil)-4-((3-nitrobencilideno)amino)-4H-1,2,4-triazol-3-tiol típicamente implica los siguientes pasos:
Formación del Anillo de Triazol: El anillo de triazol se puede sintetizar a través de una reacción de ciclización que involucra derivados de hidrazina y disulfuro de carbono en condiciones básicas.
Sustitución con el Grupo Etoxi-fenil: El grupo etoxi-fenil se introduce a través de una reacción de sustitución nucleofílica, donde el intermedio de triazol reacciona con un haluro de etoxi-fenil.
Introducción del Grupo Nitrobencilidenamino: El paso final implica la condensación del derivado de triazol con 3-nitrobenzaldehído en presencia de un catalizador adecuado, como el ácido acético, para formar el compuesto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para asegurar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, sistemas de síntesis automatizados y medidas estrictas de control de calidad para escalar el proceso de producción de manera eficiente.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El grupo tiol en el compuesto puede sufrir oxidación para formar disulfuros.
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: El grupo etoxi se puede sustituir con otros nucleófilos en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno o yodo en presencia de una base.
Reducción: Gas hidrógeno con paladio sobre carbono o borohidruro de sodio.
Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base.
Productos Principales Formados
Oxidación: Disulfuros.
Reducción: Derivados de amino.
Sustitución: Diversos derivados de triazol sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas modificaciones, lo que lo convierte en un intermedio versátil en la síntesis orgánica.
Biología
En la investigación biológica, los derivados de triazol son conocidos por sus propiedades antimicrobianas, antifúngicas y anticancerígenas. Este compuesto, con sus sustituyentes específicos, puede exhibir actividades biológicas similares y se estudia por sus posibles aplicaciones terapéuticas.
Medicina
El compuesto se investiga por su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos productos farmacéuticos con mayor eficacia y menos efectos secundarios. Su capacidad de interactuar con dianas biológicas lo convierte en un candidato para estudios farmacológicos adicionales.
Industria
En el sector industrial, este compuesto se puede utilizar en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a su estabilidad química y reactividad.
Mecanismo De Acción
El mecanismo de acción de 5-(3-Etoxi-fenil)-4-((3-nitrobencilideno)amino)-4H-1,2,4-triazol-3-tiol implica su interacción con dianas moleculares específicas, como enzimas o receptores. El anillo de triazol puede formar enlaces de hidrógeno e interacciones π-π con macromoléculas biológicas, mientras que los grupos nitro y etoxi pueden mejorar su afinidad de unión y especificidad. Estas interacciones pueden modular la actividad de las proteínas diana, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
5-Fenil-4-((3-nitrobencilideno)amino)-4H-1,2,4-triazol-3-tiol: Carece del grupo etoxi, lo que puede afectar su actividad biológica y reactividad química.
5-(3-Metoxi-fenil)-4-((3-nitrobencilideno)amino)-4H-1,2,4-triazol-3-tiol: Contiene un grupo metoxi en lugar de un grupo etoxi, lo que puede influir en su solubilidad e interacción con dianas biológicas.
5-(3-Cloro-fenil)-4-((3-nitrobencilideno)amino)-4H-1,2,4-triazol-3-tiol: La presencia de un átomo de cloro puede alterar sus propiedades electrónicas y reactividad.
Singularidad
La presencia del grupo etoxi en 5-(3-Etoxi-fenil)-4-((3-nitrobencilideno)amino)-4H-1,2,4-triazol-3-tiol lo hace único en comparación con sus análogos. Este grupo puede mejorar su lipofilia, potencialmente mejorando su capacidad de atravesar las membranas celulares e interactuar con dianas intracelulares. Además, la disposición específica de los sustituyentes puede conducir a actividades biológicas distintas, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollos.
Propiedades
Número CAS |
497921-89-8 |
|---|---|
Fórmula molecular |
C17H15N5O3S |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
3-(3-ethoxyphenyl)-4-[(E)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15N5O3S/c1-2-25-15-8-4-6-13(10-15)16-19-20-17(26)21(16)18-11-12-5-3-7-14(9-12)22(23)24/h3-11H,2H2,1H3,(H,20,26)/b18-11+ |
Clave InChI |
KPWFIMZKEHPGRH-WOJGMQOQSA-N |
SMILES isomérico |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canónico |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methoxyphenyl)-5-((3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12015264.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12015265.png)
![(4E)-5-(3,4-dimethoxyphenyl)-4-{hydroxy[4-(prop-2-en-1-yloxy)phenyl]methylidene}-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B12015266.png)
![3-(4-Bromophenyl)-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12015282.png)


![N-(2,6-dibromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015313.png)
![3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015317.png)
![methyl 4-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12015325.png)
![Ethyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015331.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B12015333.png)

![2-[(E)-2-(5-carboxy-2-hydroxy-3-methoxyphenyl)ethenyl]-8-methoxychromenylium-6-carboxylic acid;chloride](/img/structure/B12015352.png)
![Methyl 4-({[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12015355.png)
